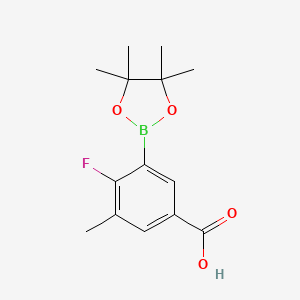

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester

Description

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester (CAS: 2096332-06-6) is a boronic acid ester derivative featuring a phenyl ring substituted with a carboxy (-COOH) group at position 5, fluorine at position 2, and a methyl group at position 3. The pinacol ester moiety enhances stability and solubility compared to the parent boronic acid, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications.

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUZUPLUCKDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester typically involves the reaction of 5-Carboxy-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products

Coupling Products: The major products of Suzuki-Miyaura coupling are biaryl compounds.

Hydrolysis Products: The hydrolysis of the boronic ester yields the corresponding boronic acid.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is its role in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the pinacol ester group allows for greater stability and ease of handling during these reactions.

Reaction Mechanism

The mechanism involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The unique structure of this compound facilitates this process due to its ability to form stable intermediates.

Medicinal Chemistry

In medicinal chemistry, boronic acids have been recognized for their ability to interact with biological molecules, making them valuable in drug development. Specifically, this compound has been explored for its potential anti-cancer properties .

Anti-Cancer Activity

Research indicates that compounds containing boronic acids can inhibit enzymes such as serine proteases and are being investigated for their roles in cancer therapy. The fluorine substitution in this compound may enhance its pharmacological properties by improving metabolic stability and altering binding affinities to target proteins involved in cancer progression .

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The primary mechanism of action for 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural distinctions between the target compound and analogous boronic esters include:

Solubility and Reactivity

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to boronic acids .

- Reactivity: Electron-withdrawing groups (F, COOH) activate the boronic ester toward cross-coupling reactions by increasing the electrophilicity of the boron atom. For example, the carboxy group may facilitate conjugation to biomolecules or metal catalysts, a feature absent in esters with non-polar substituents (e.g., 4-CH3) .

Biological Activity

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is an organoboron compound with significant potential in medicinal chemistry and biological applications. This article delves into its biological activity, synthesis, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C14H18BFO4

- Molecular Weight : Approximately 270.10 g/mol

- Functional Groups : Boronic acid moiety, carboxylic acid group, and a fluorinated phenyl group.

The presence of the boronic acid group allows for covalent bonding with diols and other nucleophilic sites in biological molecules, which can influence various biochemical pathways.

This compound exhibits biological activity primarily through its ability to interact with proteins and enzymes. Boronic acids are known to bind covalently to diols, affecting enzyme function and cellular signaling pathways. This compound may specifically interact with glycoproteins or other biomolecules containing hydroxyl groups, potentially modulating their activity .

In Vitro Studies

Recent studies have shown that boronic acids can exhibit anti-proliferative effects against cancer cell lines. For example, compounds structurally related to 5-Carboxy-2-fluoro-3-methylphenylboronic acid have been evaluated for their activity against prostate cancer cell lines (PC-3 and LAPC-4). These studies indicated that certain derivatives demonstrated significant antiandrogenic effects, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to 5-Carboxy-2-fluoro-3-methylphenylboronic acid:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-3-methylphenylboronic acid | Similar fluorinated phenyl group | Different position of fluorine affecting reactivity |

| 2-Fluoro-3-methoxypyridine-4-boronic acid | Contains a pyridine ring instead of phenyl | Potentially different biological activity |

| 3-Acrylamidophenylboronic acid | Contains an acrylamide functional group | Useful in polymer applications |

The unique combination of functional groups in 5-Carboxy-2-fluoro-3-methylphenylboronic acid may provide distinct reactivity profiles compared to these similar compounds.

Case Studies

- Anti-Proliferative Activity : A study investigating the anti-proliferative effects of boronic acids on prostate cancer cell lines found that compounds with similar structures to 5-Carboxy-2-fluoro-3-methylphenylboronic acid exhibited varying levels of cytotoxicity. The most active compounds were identified as having specific substituents that enhanced their binding affinity to androgen receptors .

- Receptor Interaction : Another research focused on the interaction of boronic acids with chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. The study highlighted how modifications in the boronic acid structure could lead to noncompetitive antagonism of these receptors, suggesting a pathway for developing new anti-inflammatory drugs .

Q & A

Q. What are the recommended storage conditions for 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester to ensure stability?

Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the boronic ester. Refrigeration (2–8°C) is recommended for long-term stability, though short-term storage at room temperature in a desiccator may suffice if frequent access is required . Ensure the storage environment is dry and free from moisture, as boronic esters are prone to hydrolysis under humid conditions. Contradictions in storage recommendations (e.g., refrigeration vs. room temperature) may arise from differences in purity or substituent effects; confirm stability via periodic NMR analysis.

Q. How should researchers safely handle this compound to minimize health risks?

Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood, and prevent skin/eye contact by using closed systems for transfers. In case of exposure:

- Skin contact: Wash immediately with soap and water for 15 minutes .

- Eye contact: Rinse with copious water for 15 minutes and seek medical attention .

The compound may exhibit skin/eye irritation (H315/H319), as seen in structurally similar pinacol esters . Conduct a risk assessment based on Safety Data Sheets (SDS) of analogous boronic esters (e.g., ).

Q. What spectroscopic methods are effective for characterizing this boronic ester?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the pinacol ester (characteristic peaks at ~1.2 ppm for pinacol methyl groups) and aromatic protons. The fluorine substituent will split signals in 1H NMR.

- 19F NMR: Identify the fluorine environment (chemical shifts typically –110 to –130 ppm for aryl fluorides).

- 11B NMR: Detect boron coordination (sharp peak near 30 ppm for sp²-hybridized boron in pinacol esters) .

- Mass Spectrometry (HRMS): Verify molecular weight using ESI or MALDI-TOF. Cross-reference with PubChem data for analogous compounds (e.g., ).

Advanced Questions

Q. How does the carboxy group influence the reactivity of this boronic ester in Suzuki-Miyaura couplings?

Methodological Answer: The carboxy group introduces steric hindrance near the boron center, potentially slowing transmetallation steps. Its electron-withdrawing nature may also reduce boron’s Lewis acidity, requiring optimized reaction conditions:

- Use polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (60–100°C).

- Employ Pd catalysts with strong oxidative addition activity (e.g., Pd(PPh₃)₄ or XPhos Pd G3).

Similar carboxy-substituted boronic esters have been used in synthesizing kinase inhibitors (e.g., ), where steric effects were mitigated by microwave-assisted heating.

Q. What strategies can mitigate hydrolysis of the pinacol ester group during aqueous reactions?

Methodological Answer:

- Anhydrous Conditions: Use rigorously dried solvents and Schlenk techniques.

- Protective Group Chemistry: Temporarily protect the carboxy group as a methyl ester to reduce hydrophilicity.

- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to slow hydrolysis.

highlights ROS-sensitive materials synthesized via β-cyclodextrin interlinking, where controlled hydrolysis was achieved using H₂O₂ as a trigger.

Q. How can conflicting NMR data on boron-containing compounds be resolved?

Methodological Answer:

- 11B NMR Line Broadening: Address quadrupolar relaxation by using high-field instruments (>400 MHz) and averaging multiple scans.

- Decoupling Techniques: Apply 19F decoupling to simplify splitting patterns in 1H NMR.

- Cross-Validation: Compare with X-ray crystallography (if crystals are obtainable) or IR spectroscopy (B-O stretches near 1350–1400 cm⁻¹). For example, provides InChI keys for structural validation.

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Racemization Risk: The carboxy group may promote racemization at adjacent stereocenters. Use low temperatures (<0°C) during coupling reactions.

- Chiral Resolution: Employ chiral HPLC or diastereomeric salt formation with cinchona alkaloids.

- Asymmetric Catalysis: Introduce chirality via Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP). references amino-containing boronic esters, suggesting potential for asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.